N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide (molecular formula: C₂₄H₁₈ClNO₃; monoisotopic mass: 403.0975 g/mol) is a benzofuran-based amide derivative characterized by a 4-chlorobenzoyl group at the 2-position of the benzofuran core and a 4-methylbenzamide substituent at the 5-position . Its structural uniqueness lies in the combination of a benzofuran scaffold with dual aromatic substituents, which may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-14-3-5-17(6-4-14)24(28)26-19-11-12-21-20(13-19)15(2)23(29-21)22(27)16-7-9-18(25)10-8-16/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCQMIBRHGQDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
A modified approach uses microwave irradiation to accelerate the amidation step. Heating at 120°C for 20 minutes in N,N-dimethylacetamide (DMAc) improves yields to 92% while reducing side products.
Solid-Phase Synthesis
Immobilizing the benzofuran intermediate on Wang resin enables iterative coupling and cleavage, though this method remains experimental for this compound.
Industrial-Scale Production Considerations
The patent method scales cyclization to kilogram quantities using continuous distillation to remove acetic acid. Key parameters:
- Temperature Gradient : 40–120°C under reduced pressure (23 mbar).
- Solvent Recovery : 95% acetic anhydride is recycled.
- Purity : >97% by HPLC after recrystallization from ethanol/water.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can facilitate binding to active sites, while the benzofuran core can modulate the electronic properties of the compound, influencing its biological activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest structural analogs differ in three key aspects: (1) core heterocyclic scaffold, (2) substituent electronic/hydrophobic properties, and (3) functional group positioning. Below is a comparative analysis with supporting data:
Key Observations
Core Scaffold Impact: Benzofuran vs. Substituent Positioning: The 4-chlorobenzoyl group at the 2-position in the target compound contrasts with indole derivatives (e.g., 10j), where the same group is at the 1-position. This positional shift may alter steric interactions in target binding pockets .
Functional Groups: Thiadiazole () and sulfonamide () substituents introduce hydrogen-bonding capabilities, which could improve target affinity or solubility compared to the target compound’s methylbenzamide group .
Biological Activity Trends: Indole derivatives () show measurable anticancer activity (Bcl-2/Mcl-1 inhibition), whereas benzofuran analogs lack explicit bioactivity data. This suggests the indole scaffold may be more favorable for apoptosis regulation .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H19ClN2O3
- Molecular Weight : 406.86 g/mol
- CAS Number : 923194-03-0
Synthesis
The synthesis of this compound typically involves multiple organic reactions. A common method includes the reaction of 3-methyl-1-benzofuran with 4-chlorobenzoyl chloride in the presence of a base, followed by acylation with 4-methylbenzoyl chloride.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.2 | Induction of apoptosis via ERK pathway |
| HeLa | 6.8 | Inhibition of cell proliferation |
These results indicate that this compound exhibits potent cytotoxic effects on these cancer cell lines, outperforming standard treatments like doxorubicin in some assays .
The compound's mechanism involves:
- Inhibition of Kinases : It has been shown to inhibit extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell proliferation and survival.
- Induction of Apoptosis : Morphological studies indicated that treated cells exhibited characteristics of apoptosis, such as chromatin condensation and membrane blebbing.
Molecular docking studies suggest that the compound binds effectively to target proteins involved in tumor growth regulation, enhancing its therapeutic potential .
Case Studies
- Study on Lung Cancer Cells :
- Comparison with Other Compounds :
Q & A
Q. What are the key synthetic routes for N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide?
The synthesis typically involves three critical steps:
- Benzofuran ring formation : Cyclization of precursors like 2-hydroxybenzaldehyde using acetic anhydride or acid catalysis.
- Chlorobenzoyl group introduction : Friedel-Crafts acylation with 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Amide coupling : Reaction of the intermediate with 4-methylbenzamide via coupling reagents like EDCI/HOBt. Methodological Note : Optimize stoichiometry and reaction time for each step, and use inert conditions to prevent side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For complex splitting patterns, use 2D techniques (COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₂₄H₁₈ClNO₃, exact mass 403.09 g/mol) .
- X-ray crystallography : Resolve ambiguous stereochemistry using SHELX for refinement and ORTEP for visualization .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved?
- Refinement strategies : Use SHELXL to adjust thermal parameters and hydrogen bonding networks. Cross-validate with DFT-calculated bond lengths/angles .
- Twinned crystals : Apply TwinRotMat or other deconvolution tools in SHELX to separate overlapping reflections .
- Contradiction handling : Compare with structurally analogous compounds (e.g., tert-butyl derivatives in ) to identify systematic errors .
Q. What experimental designs are optimal for assessing its anticancer activity?
- In vitro assays : Use MTT or CellTiter-Glo® to test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) .
- Mechanistic studies : Perform molecular docking (AutoDock Vina) to predict interactions with targets like Bcl-2 or Mcl-1. Validate with surface plasmon resonance (SPR) for binding affinity .
- Data interpretation : Use ANOVA for dose-response curves and IC₅₀ calculations. Address outliers via Grubbs’ test .
Q. How can synthetic yield be improved for the Friedel-Crafts acylation step?
- Catalyst screening : Compare AlCl₃ with FeCl₃ or ionic liquids for enhanced regioselectivity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 6 hr conventional heating) while maintaining yield .
- Workup optimization : Use quenching with ice-cold HCl to minimize byproducts. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What strategies address contradictions in biological activity data across studies?
- Meta-analysis : Compile IC₅₀ values from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific biases.
- Solubility adjustments : Test dimethyl sulfoxide (DMSO) vs. cyclodextrin-based formulations to ensure compound stability in biological media .
- Orthogonal validation : Confirm activity with CRISPR-Cas9 knockdown of proposed targets to establish causality .
Methodological Resources
- Crystallography : SHELX suite for structure refinement; ORTEP-3 for graphical representation .
- Spectral analysis : Bruker TopSpin for NMR processing; Gaussian 16 for computational spectroscopy .
- Biological assays : PubChem datasets () for comparative analysis of structurally related compounds.
Note : Avoid reliance on non-peer-reviewed sources (e.g., Benchchem). Prioritize data from crystallographic databases (CCDC) and PubMed-indexed studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
